2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde
Description
Contextual Significance of Aldehyde, Aryl Ether, and Trifluoromethoxy Moieties in Contemporary Organic Synthesis
The chemical reactivity and synthetic utility of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde are best understood by examining its constituent functional groups. Each of these moieties—aldehyde, aryl ether, and trifluoromethoxy—imparts distinct properties that are highly valued in modern organic chemistry.
The aldehyde functional group is a cornerstone of organic synthesis, serving as a versatile electrophile in a myriad of carbon-carbon bond-forming reactions. wikipedia.org Aldehydes are precursors to a wide range of other functional groups and are integral to the construction of complex molecular frameworks. ncert.nic.in Their reactivity is characterized by the polar carbon-oxygen double bond, which makes the carbonyl carbon susceptible to nucleophilic attack. ncert.nic.in This reactivity is harnessed in fundamental transformations such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. ncert.nic.in Aromatic aldehydes, in particular, are key intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. wisdomlib.org
The aryl ether linkage, specifically the phenylmethoxy (or benzyloxy) group in this case, is significant for several reasons. Aryl ethers are prevalent in many natural products and pharmacologically active compounds. The benzyloxy group, in particular, is often employed as a protecting group for hydroxyl functionalities due to its relative stability under a range of reaction conditions and its susceptibility to cleavage via catalytic hydrogenation. wikipedia.org Beyond its role as a protecting group, the incorporation of a benzyloxy moiety can influence the electronic and steric properties of a molecule, which can be crucial for its biological activity or material properties. The synthesis of aryl ethers is most classically achieved through the Williamson ether synthesis, a robust and widely used method involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org
The trifluoromethoxy group (-OCF₃) has garnered considerable attention in medicinal chemistry and materials science. uni.lu It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. uni.lu The trifluoromethoxy group can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Its electron-withdrawing properties can influence the reactivity of the aromatic ring and other functional groups present in the molecule. researchgate.net The inclusion of the -OCF₃ group is a common strategy in drug design to enhance the efficacy and pharmacokinetic profile of lead compounds.
Strategic Positioning of this compound as a Versatile Synthetic Synthon
The combination of an aldehyde, a benzyloxy ether, and a trifluoromethoxy group on a single benzene (B151609) ring makes this compound a strategically valuable synthetic synthon. The aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the elongation of carbon chains or the introduction of new functional groups. The trifluoromethoxy group at the 4-position exerts a strong electron-withdrawing effect, which can influence the regioselectivity of further aromatic substitutions and enhance the electrophilicity of the aldehyde.
The benzyloxy group at the 2-position can serve multiple roles. It can act as a stable protecting group for a phenol (B47542), which could be deprotected in a later synthetic step to reveal a hydroxyl group for further functionalization. Alternatively, its steric bulk can direct incoming reagents to other positions on the aromatic ring. The interplay of the electron-withdrawing trifluoromethoxy group and the electron-donating (by resonance) yet sterically demanding benzyloxy group creates a unique electronic and steric environment on the aromatic ring, which can be exploited for selective chemical modifications.
A plausible and direct synthetic pathway to this compound would likely involve the Williamson ether synthesis. jk-sci.com This would entail the reaction of a suitable precursor, 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (B2392698), with a benzyl (B1604629) halide (such as benzyl bromide) in the presence of a base. This precursor, 2-hydroxy-4-(trifluoromethoxy)benzaldehyde, is a known compound, making this synthetic route highly feasible. uni.lu
Table 1: Plausible Synthesis of this compound via Williamson Ether Synthesis
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound | Williamson Ether Synthesis (Sₙ2) |
Historical Overview of Research Trends Pertaining to Aromatic Aldehydes with Alkoxy and Trifluoromethoxy Substituents
Historically, research on aromatic aldehydes has been extensive, forming a bedrock of organic chemistry since the 19th century with the discovery and characterization of benzaldehyde (B42025). wikipedia.org The study of substituted aromatic aldehydes has evolved to meet the demands of various chemical industries, with a significant focus on how different substituents influence the reactivity and properties of the aldehyde and the aromatic ring. wisdomlib.org
The introduction of alkoxy groups, such as the methoxy (B1213986) group, onto aromatic aldehydes has been a long-standing area of investigation. Compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are of immense commercial and research interest due to their applications as flavoring agents and synthetic precursors. researchgate.net Research in this area has traditionally focused on electrophilic aromatic substitution reactions to introduce these groups and on the utility of these compounds in the synthesis of more complex molecules. researchgate.net
The advent of organofluorine chemistry in the mid-20th century marked a significant turning point. The unique properties conferred by fluorine-containing substituents, such as the trifluoromethoxy group, led to a surge in research aimed at developing methods for their introduction into aromatic systems. The trifluoromethoxy group, while synthetically more challenging to install than a simple methoxy group, became a highly sought-after substituent in the latter half of the 20th century, particularly in the fields of medicinal and agricultural chemistry.
Research on aromatic aldehydes bearing both alkoxy and trifluoromethoxy substituents is a more recent trend, driven by the desire to fine-tune molecular properties with a high degree of precision. The combination of an electron-donating alkoxy group and a strongly electron-withdrawing trifluoromethoxy group creates a "push-pull" electronic effect on the aromatic ring, which can lead to interesting chemical reactivity and unique properties in the resulting molecules. While the specific compound this compound is not widely reported, the strategic placement of such electronically distinct groups on an aromatic aldehyde scaffold represents a contemporary approach in the design of novel synthetic intermediates.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRWEBKPSBHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226251 | |
| Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321963-80-7 | |
| Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1321963-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Phenylmethoxy 4 Trifluoromethoxy Benzaldehyde
Retrosynthetic Analysis of the 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde Framework
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnections involve the ether linkage and the introduction of the trifluoromethoxy and benzaldehyde (B42025) functionalities.
Two plausible retrosynthetic pathways are considered:
Pathway A: The primary disconnection is the C-O bond of the phenylmethoxy group via a Williamson ether synthesis logic. This reveals a benzyl (B1604629) halide (e.g., benzyl bromide) and a substituted phenol (B47542), 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (B2392698), as key intermediates. The aldehyde group in the phenolic intermediate can be installed via formylation of the corresponding phenol, 3-(trifluoromethoxy)phenol (B139506). The trifluoromethoxy group itself is a key synthetic challenge, which can be introduced onto a simpler aromatic precursor.
Pathway B: An alternative disconnection involves the formation of the trifluoromethoxy ether bond. This would lead to 4-hydroxy-2-(phenylmethoxy)benzaldehyde and a trifluoromethoxylation reagent. The synthesis would then rely on the successful trifluoromethoxylation of a pre-functionalized aromatic ring.
A third consideration is the formation of the benzaldehyde group. This functional group can be introduced at various stages, for instance, by oxidation of a corresponding benzyl alcohol or by direct formylation of the aromatic ring. The timing of this step is crucial to avoid interference with other reactions.
Ultimately, Pathway A is often preferred as the Williamson ether synthesis is a robust and well-established reaction, and the synthesis of the key intermediate 2-hydroxy-4-(trifluoromethoxy)benzaldehyde can be approached systematically.
Approaches to Introducing the Trifluoromethoxy Group onto Aromatic Systems
The trifluoromethoxy (–OCF₃) group is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. nih.gov Its introduction onto an aromatic ring, however, presents a synthetic challenge. Several strategies have been developed to achieve this transformation.
Electrophilic trifluoromethoxylation involves the use of reagents that deliver an "OCF₃⁺" equivalent to an electron-rich aromatic ring. Phenols are common substrates for this transformation.
One of the pioneering methods in this area involves the use of O-(trifluoromethyl)dibenzofuranium salts, generated in situ, which can trifluoromethylate phenols at low temperatures. nih.gov More recently, hypervalent iodine reagents, such as Togni's reagents, have been employed for the O-trifluoromethylation of N-aryl-N-hydroxylamines, which can then rearrange to the desired aryl trifluoromethyl ethers. nih.gov
Another approach involves the oxidative desulfurization-fluorination of dithiocarbonates (xanthates) derived from phenols. beilstein-journals.org This method uses a combination of a fluoride (B91410) source and an oxidizing agent to convert the xanthate into a trifluoromethyl ether. A two-step protocol involving O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination with reagents like SelectFluor also provides access to aryl trifluoromethyl ethers. cas.cnacs.orgnih.gov
| Reagent/Method | Substrate Scope | Conditions |
| O-(trifluoromethyl)dibenzofuranium salts | Phenol derivatives | Low temperatures (-100 °C to -90 °C) with an alkyl amine base. nih.gov |
| Togni Reagent II with N-aryl-N-hydroxylamines | Wide range of functional groups tolerated (nitrile, ketone, ester, amide, halogens, CF₃ group, ether). nih.gov | 10 mol% Cs₂CO₃ in CHCl₃ at room temperature. nih.gov |
| Oxidative Desulfurization-Fluorination of Xanthates | A broad range of phenols can be converted to the corresponding xanthates. | Mild reaction conditions for both xanthate formation and conversion. |
| O-Carboxydifluoromethylation and Decarboxylative Fluorination | Functionalized phenols, including monohalogenated phenols. cas.cn | Utilizes sodium bromodifluoroacetate and SelectFluor II. cas.cnacs.orgnih.gov |
| Electrochemical O-trifluoromethylation | Electron-deficient phenols bearing fluorine, chlorine, bromine, and nitrile substituents. researchgate.net | Anodic oxidation of trifluoromethane (B1200692) sulfinate (Langlois reagent). researchgate.net |
Nucleophilic trifluoromethoxylation strategies employ a source of the trifluoromethoxide anion (CF₃O⁻) or a synthetic equivalent to react with an electrophilic aromatic partner. A significant challenge in this approach is the stability and reactivity of the trifluoromethoxide source.
One strategy involves the reaction of aryl stannanes with a trifluoromethoxylation reagent. acs.org Another approach is the nucleophilic substitution of an aromatic amine group. The amine is first activated by condensation with a pyrylium (B1242799) reagent to form a pyridinium (B92312) salt, which then undergoes substitution with a nucleophilic OCF₃ source. acs.org This method is notable for its efficiency and broad functional group tolerance. acs.org
The choice of the nucleophilic trifluoromethoxide source is critical. Salts such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide have been shown to be effective. acs.org The reaction conditions, including the solvent and temperature, play a crucial role in the success of these reactions. Ligand effects, while more commonly discussed in the context of metal-catalyzed reactions, can be relevant in stabilizing intermediates and influencing the reactivity of the nucleophilic species.
Radical-mediated trifluoromethoxylation has emerged as a powerful tool for the direct C-H functionalization of arenes. researchgate.netnih.govsci-hub.se These methods often utilize photoredox catalysis to generate the highly reactive trifluoromethoxy radical (•OCF₃).
A common approach involves the use of bench-stable pyridinium-based reagents that, upon visible-light irradiation in the presence of a photoredox catalyst, undergo N-O bond fragmentation to release the •OCF₃ radical. researchgate.netnih.govsci-hub.senih.gov This radical can then add to aromatic systems.
Another strategy employs bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) as a source of •OCF₃ radicals. nih.govfu-berlin.de BTMP can be activated under mild conditions using either visible light photoredox catalysis or TEMPO catalysis. nih.govfu-berlin.de This method is advantageous due to the accessibility of BTMP from inexpensive starting materials. nih.govfu-berlin.de
| Radical Source | Activation Method | Key Features |
| N-functionalized pyridinium salts | Visible-light-mediated photoredox catalysis. researchgate.net | Bench-stable reagents, operationally simple, allows for non-directed C-H functionalization. researchgate.netnih.govsci-hub.senih.gov |
| Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox or TEMPO catalysis. nih.gov | Practical and efficient, accessible from inexpensive bulk chemicals, suitable for arenes and heteroarenes. nih.govfu-berlin.de |
| Electrochemical generation from CF₃ source | Electrochemical reaction with oxygen. researchgate.net | Operationally simple, direct C-H trifluoromethoxylation of (hetero)aromatics. researchgate.net |
Formation of the Phenylmethoxy Ether Linkage
The formation of the phenylmethoxy ether linkage is a crucial step in the synthesis of the target molecule. The Williamson ether synthesis is the most common and reliable method for this transformation.
The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this involves the reaction of the phenoxide derived from 2-hydroxy-4-(trifluoromethoxy)benzaldehyde with benzyl bromide or a similar benzylating agent. acs.org
Optimization:
Base: The choice of base is critical for the deprotonation of the phenol. Common bases include sodium hydroxide, potassium carbonate, and cesium carbonate. acs.orgorganic-synthesis.com For unactivated alcohols, stronger bases like sodium hydride (NaH) may be used. masterorganicchemistry.comorganic-synthesis.com
Solvent: Polar aprotic solvents such as acetonitrile (B52724), DMF, and DMSO are often used to accelerate the Sₙ2 reaction. francis-press.com In some cases, the reaction can be performed under solvent-free conditions, which can be more environmentally friendly. researchgate.net
Temperature: The reaction is typically carried out at room temperature or with gentle heating. organic-synthesis.com Higher temperatures can lead to side reactions.
Catalyst: While not always necessary, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. patsnap.com
Limitations:
Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance. While primary alkyl halides like benzyl bromide work well, secondary and tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.com
Competing Reactions: If the substrate contains other nucleophilic sites, competing reactions can occur. The presence of an aldehyde group ortho to the hydroxyl group can influence the reactivity of the phenol.
Chemoselectivity: In molecules with multiple hydroxyl groups, selective etherification can be challenging. However, the acidity of phenolic hydroxyl groups often allows for their selective deprotonation and reaction in the presence of aliphatic alcohols. researchgate.net
| Parameter | Options | Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH. organic-synthesis.com | The strength of the base should be matched to the acidity of the phenol. |
| Alkyl Halide | Benzyl bromide, Benzyl chloride. | Must be primary to favor Sₙ2 over elimination. masterorganicchemistry.com |
| Solvent | Acetonitrile, Acetone, DMF, DMSO, THF. masterorganicchemistry.comorganic-synthesis.comfrancis-press.com | Aprotic polar solvents are generally preferred. Solvent-free conditions are a green alternative. researchgate.net |
| Temperature | Room temperature to reflux. | Higher temperatures may be required for less reactive substrates but can increase side products. |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide). patsnap.com | Useful when dealing with biphasic reaction mixtures. |
Transition Metal-Catalyzed Coupling Reactions for Aromatic Ether Formation
The formation of the diaryl ether linkage is a pivotal step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-O bonds, offering milder conditions and broader substrate scope compared to classical methods like the Williamson ether synthesis. Two prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for etherification.
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the coupling of a substituted phenol with benzyl bromide or a substituted benzyl alcohol with an aryl halide. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. wikipedia.org The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether. wikipedia.org
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been successfully extended to the formation of C-O bonds, providing a valuable alternative for the synthesis of diaryl ethers. This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle, which is believed to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the alkoxide or phenoxide, and subsequent reductive elimination to form the ether linkage.
| Coupling Reaction | Catalyst System | Typical Reaction Conditions | Scope and Limitations |
| Ullmann Condensation | Copper(I) or Copper(II) salts, often with ligands such as phenanthroline or diamines. | High temperatures (often >150 °C), polar aprotic solvents (e.g., DMF, NMP). | Traditionally requires activated aryl halides (with electron-withdrawing groups). Modern ligand systems have expanded the scope. |
| Buchwald-Hartwig Etherification | Palladium(0) precursors with bulky, electron-rich phosphine ligands (e.g., biarylphosphines). | Moderate temperatures (typically 80-120 °C), various organic solvents. | Broad substrate scope, including unactivated aryl halides. Sensitive to steric hindrance near the reaction center. |
Formylation Reactions for Aromatic Aldehyde Synthesis
The introduction of the aldehyde group onto the aromatic ring is a critical transformation in the synthesis of this compound. Several classical and modern formylation methods are available, each with its own advantages and limitations depending on the substrate's electronic properties.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgcambridge.orgchemistrysteps.comyoutube.com The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com The resulting electrophilic iminium species then attacks the electron-rich aromatic ring. chemistrysteps.com Subsequent hydrolysis of the intermediate furnishes the desired aldehyde. chemistrysteps.com
Given that the precursor to this compound, 1-(phenylmethoxy)-3-(trifluoromethoxy)benzene, possesses a strongly activating phenylmethoxy group, the Vilsmeier-Haack reaction is a plausible strategy for formylation. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.
The Gattermann-Koch reaction is a classical method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like copper(I) chloride. wikipedia.orgthermofisher.comscienceinfo.compurechemistry.org This method generates a highly reactive formyl cation equivalent that attacks the aromatic ring. A significant limitation of the Gattermann-Koch reaction is its general inapplicability to phenol and phenol ether substrates. wikipedia.org
A related method, the Gattermann reaction , utilizes a source of hydrogen cyanide (or zinc cyanide) and hydrogen chloride with a Lewis acid catalyst. wikipedia.orgthermofisher.com This modification is applicable to a broader range of substrates, including phenols and their ethers. thermofisher.com The reactive electrophile in this case is believed to be an iminium species, which upon hydrolysis yields the aldehyde.
| Formylation Reaction | Reagents | Mechanism Highlights | Substrate Scope |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agents) | Electrophilic attack by a chloroiminium ion (Vilsmeier reagent). chemistrysteps.com | Electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgcambridge.orgchemistrysteps.comyoutube.com |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Electrophilic attack by a formyl cation equivalent. scienceinfo.compurechemistry.org | Generally restricted to alkylbenzenes and polycyclic aromatic hydrocarbons. thermofisher.com Not suitable for phenols or their ethers. wikipedia.org |
| Gattermann | HCN (or Zn(CN)₂), HCl, Lewis Acid | Electrophilic attack by an iminium species, followed by hydrolysis. wikipedia.orgthermofisher.com | Applicable to phenols, phenolic ethers, and other activated aromatic systems. thermofisher.com |
An alternative approach to installing the aldehyde functionality involves the selective reduction of a corresponding carboxylic acid derivative, such as a carboxylic acid, ester, or acyl chloride. This strategy can be particularly useful if the carboxylic acid is more readily accessible than the aldehyde.
A common and effective method for this transformation is the use of sterically hindered aluminum hydride reagents, most notably diisobutylaluminum hydride (DIBAL-H). At low temperatures, DIBAL-H can selectively reduce esters to aldehydes, arresting the reaction at the aldehyde stage and preventing over-reduction to the corresponding alcohol. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.
More recently, catalytic methods for the reduction of carboxylic acids and their derivatives have been developed, often employing transition metal catalysts and silanes as the reducing agent. nsf.govresearchgate.netyoutube.com These methods offer milder reaction conditions and improved functional group tolerance.
Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound
The regioselectivity of the formylation step is a critical consideration in the synthesis of the target molecule. The precursor, 1-(phenylmethoxy)-3-(trifluoromethoxy)benzene, possesses two substituents with opposing electronic effects. The phenylmethoxy (benzyloxy) group is an activating, ortho-, para-directing group due to the +M (mesomeric) effect of the oxygen lone pairs. libretexts.orglibretexts.org Conversely, the trifluoromethoxy group is a deactivating, meta-directing group due to its strong -I (inductive) effect. beilstein-journals.org
In an electrophilic aromatic substitution reaction such as formylation, the powerful activating and ortho-, para-directing influence of the phenylmethoxy group is expected to dominate over the deactivating and meta-directing effect of the trifluoromethoxy group. Therefore, the formyl group is predicted to be introduced at the positions ortho or para to the phenylmethoxy group. Of the two ortho positions and one para position relative to the phenylmethoxy group, the para position is already occupied by the trifluoromethoxy group. This leaves the two ortho positions as the most likely sites of electrophilic attack.
Considering the steric bulk of the phenylmethoxy group, the formylation is most likely to occur at the less sterically hindered ortho position, which is the carbon atom between the two existing substituents. This would lead to the desired this compound.
There are no stereocenters in the target molecule, so stereoselectivity is not a primary concern in its synthesis. Chemoselectivity, however, is important, particularly in the reduction of a carboxylic acid derivative to the aldehyde, where over-reduction to the alcohol must be avoided.
Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green chemistry principles can be applied to enhance the sustainability of the process.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health hazards. The exploration of greener alternatives, such as bio-based solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. acs.orgmdma.chorganic-chemistry.orgacs.orgtandfonline.com For instance, some formylation reactions have been successfully carried out without a solvent. acs.orgmdma.chorganic-chemistry.orgacs.orgtandfonline.com
Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netajgreenchem.comhakon-art.comtsijournals.comrsc.org The application of microwave irradiation to the transition metal-catalyzed etherification or the formylation steps could be a viable green approach. researchgate.nethakon-art.comtsijournals.com
Catalysis: The use of catalysts, particularly in small quantities, is a cornerstone of green chemistry as it allows for more efficient and selective reactions, reducing the generation of waste. The transition metal-catalyzed coupling reactions discussed are excellent examples of this principle. Furthermore, the development of recyclable catalysts can further enhance the green credentials of a synthetic route.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves choosing reactions that are inherently atom-economical, such as addition reactions, and minimizing the use of protecting groups.
By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.
Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability
Figure 1: General Synthetic Scheme

Step 1: Ortho-formylation of 3-(trifluoromethoxy)phenol to yield 2-hydroxy-4-(trifluoromethoxy)benzaldehyde. Step 2: O-benzylation of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde to produce the final product.
The primary variations in the synthetic routes arise from the different methodologies available for the ortho-formylation step. This analysis will compare four prominent formylation reactions: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, the Duff reaction, and the magnesium chloride-mediated formylation with paraformaldehyde. The second step, a Williamson ether synthesis, is a generally efficient and widely applicable method for O-benzylation.
Efficiency of Synthetic Routes
The efficiency of each synthetic route is largely determined by the yield of the ortho-formylation step. The trifluoromethoxy group at the meta-position of the starting phenol is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This has a significant impact on the yields of traditional formylation reactions.
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a basic solution. While it is a classic method for ortho-formylation, it is known to have limitations. For phenols bearing electron-withdrawing groups, the yields are often modest. The reaction can also suffer from the formation of byproducts and the harsh reaction conditions may not be suitable for all substrates.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring. While effective for many substrates, its efficiency can be diminished with deactivated phenols. However, it is often considered a milder alternative to the Reimer-Tiemann reaction.
Duff Reaction: The Duff reaction employs hexamine in an acidic medium to achieve ortho-formylation. This method is generally limited to highly activated aromatic compounds, and yields can be low for less reactive phenols.
Magnesium Chloride-Mediated Formylation: This method, which uses magnesium chloride and triethylamine (B128534) with paraformaldehyde, has emerged as a highly efficient and regioselective method for the ortho-formylation of phenols. It has been shown to be effective even for phenols with electron-withdrawing groups, offering a significant advantage in yield and selectivity over the more traditional methods.
The subsequent O-benzylation via Williamson ether synthesis is typically a high-yielding reaction, proceeding via an SN2 mechanism with benzyl chloride or benzyl bromide in the presence of a base.
Yields are estimated based on typical results for phenols with electron-withdrawing substituents.
Atom Economy of Synthetic Routes
Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product.
The theoretical atom economy for each route can be calculated based on the balanced chemical equations for the two-step synthesis. For the purpose of this analysis, the benzylation step is considered constant across all routes. The primary difference in atom economy will therefore stem from the reagents used in the formylation step.
A detailed calculation of atom economy would require the full balanced equations, including all reagents and byproducts.
Generally, reactions that involve stoichiometric reagents with high molecular weights that are not incorporated into the final product, such as in the Vilsmeier-Haack reaction (POCl₃), will have a lower atom economy. The MgCl₂-mediated formylation, which utilizes simpler reagents, is expected to have a higher atom economy.
Scalability of Synthetic Routes
The scalability of a synthetic route is a critical consideration for industrial applications, taking into account factors such as cost of reagents, safety, reaction conditions, and waste disposal.
Reimer-Tiemann Reaction: The use of chloroform, a regulated and potentially hazardous solvent, and the often exothermic nature of the reaction can present challenges for large-scale synthesis.
Vilsmeier-Haack Reaction: The reagents, particularly phosphorus oxychloride, are corrosive and require careful handling. The reaction can be scaled up, but requires specialized equipment to manage the reagents and potential exotherms.
Duff Reaction: The use of hexamine and strong acids can be managed on a larger scale, but the typically low yields make it less economically viable for industrial production.
Magnesium Chloride-Mediated Formylation: This method uses relatively inexpensive and safer reagents. The reaction conditions are generally milder than the Reimer-Tiemann reaction, making it a more attractive option for scalability. The high yields and selectivity also contribute to its potential for industrial application.
Table 3: Comparative Analysis of Synthetic Routes
| Metric | Reimer-Tiemann | Vilsmeier-Haack | Duff Reaction | MgCl₂-Mediated Formylation |
|---|---|---|---|---|
| Efficiency (Yield) | Low to Moderate | Moderate | Low | High |
| Atom Economy | Low | Moderate | Moderate | High |
| Scalability | Moderate | Moderate | Low | High |
| Reagent Safety | Concerns with CHCl₃ | POCl₃ is corrosive | Generally safe | Relatively safe |
| Reaction Conditions | Harsh (basic, exothermic) | Moderate | Moderate | Mild |
Reactivity and Mechanistic Investigations of 2 Phenylmethoxy 4 Trifluoromethoxy Benzaldehyde
Reactivity of the Aldehyde Moiety in Complex Systems
The aldehyde group is a primary site of chemical reactivity in 2-(phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the adjacent hydrogen atom allows for both oxidation and reduction reactions.
Nucleophilic Addition Reactions at the Carbonyl Group: Scope and Limitations
The carbonyl carbon of the aldehyde is highly electrophilic due to the electron-withdrawing nature of the oxygen atom and the aromatic ring, a characteristic that is further intensified by the trifluoromethoxy group at the para position. This enhanced electrophilicity makes it a prime target for nucleophilic attack. A variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the corresponding alcohol.
Common nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) results in the formation of secondary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the aldehyde to produce secondary alcohols.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) provides a route to alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond.
Cyanohydrin Formation: The addition of cyanide, typically from a source like hydrogen cyanide or a cyanide salt, yields a cyanohydrin.
The scope of these reactions is broad; however, limitations can arise from steric hindrance presented by the ortho-phenylmethoxy group, which may impede the approach of bulky nucleophiles.
| Nucleophile | Reagent Type | Product |
|---|---|---|
| Grignard Reagent (R-MgX) | Organometallic | Secondary Alcohol |
| Organolithium (R-Li) | Organometallic | Secondary Alcohol |
| Phosphorus Ylide (Ph3P=CR2) | Wittig Reagent | Alkene |
| Cyanide (CN-) | Inorganic Salt/Acid | Cyanohydrin |
Controlled Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol under controlled conditions.
Oxidation: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid without affecting other parts of the molecule. Common reagents for this transformation include:
Potassium permanganate (KMnO4)
Chromic acid (H2CrO4)
Silver oxide (Ag2O)
Reduction: A variety of reducing agents can be employed to reduce the aldehyde to a primary alcohol. The choice of reagent can influence the selectivity of the reduction.
Sodium borohydride (NaBH4): A mild reducing agent that is highly selective for aldehydes and ketones.
Lithium aluminum hydride (LiAlH4): A powerful reducing agent that will also reduce other functional groups if present.
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also effect the reduction.
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic Acid |
| Oxidation | Chromic acid | Carboxylic Acid |
| Reduction | Sodium borohydride | Primary Alcohol |
| Reduction | Lithium aluminum hydride | Primary Alcohol |
| Reduction | H2/Catalyst | Primary Alcohol |
Condensation Reactions and Imine/Enamine Formation for Heterocycle Construction
Condensation reactions involving the aldehyde functionality of this compound are pivotal in the synthesis of various heterocyclic systems. The reaction with primary amines leads to the formation of imines, also known as Schiff bases, which are versatile intermediates.
The formation of an imine proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is typically catalyzed by acid. The resulting imine can then undergo further reactions, such as cyclization, to form nitrogen-containing heterocycles. For instance, reaction with a bifunctional reagent containing an amine and another nucleophilic group can lead to the construction of five- or six-membered heterocyclic rings. The synthesis of trifluoromethyl-substituted heterocycles is an active area of research due to their potential applications in medicinal and agricultural science. eurekaselect.com
Aldol (B89426) and Related Carbonyl Condensation Reactions: Stereochemical Control
In the context of Aldol and related condensation reactions, this compound can only act as the electrophilic partner because it lacks α-hydrogens and therefore cannot form an enolate. It can undergo crossed Aldol reactions with other carbonyl compounds that do possess α-hydrogens, such as ketones or other aldehydes.
In a typical base-catalyzed crossed Aldol reaction, the enolate of the reaction partner will attack the carbonyl carbon of this compound. The resulting aldol adduct can then undergo dehydration, often facilitated by heat or acid, to yield an α,β-unsaturated carbonyl compound. Stereochemical control in these reactions can be challenging and often depends on the specific reaction conditions and the nature of the enolate.
Reactivity of the Aromatic Ring System
The substitution pattern on the aromatic ring of this compound significantly influences its reactivity towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects of Substituents (Phenylmethoxy vs. Trifluoromethoxy)
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is determined by the directing effects of the existing substituents, the phenylmethoxy group at position 2 and the trifluoromethoxy group at position 4.
Phenylmethoxy Group (-OCH2Ph): This is an alkoxy-type group, which is an activating, ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
Trifluoromethoxy Group (-OCF3): This group is strongly deactivating and meta-directing. The highly electronegative fluorine atoms withdraw electron density from the ring inductively, making it less susceptible to electrophilic attack.
The positions on the ring available for substitution are 3, 5, and 6. The directing effects of the two substituents are as follows:
The phenylmethoxy group directs incoming electrophiles to the ortho (position 3) and para (position 6) positions relative to itself.
The trifluoromethoxy group directs incoming electrophiles to the meta (positions 3 and 5) positions relative to itself.
The outcome of an electrophilic aromatic substitution reaction will be a result of the combined influence of these two groups. The activating phenylmethoxy group will have a stronger influence than the deactivating trifluoromethoxy group. Therefore, substitution is most likely to occur at the positions activated by the phenylmethoxy group.
Position 3: This position is ortho to the activating phenylmethoxy group and meta to the deactivating trifluoromethoxy group.
Position 5: This position is meta to both the activating phenylmethoxy group and the deactivating trifluoromethoxy group.
Position 6: This position is para to the activating phenylmethoxy group, but steric hindrance from the adjacent bulky phenylmethoxy group may be a significant factor.
Considering both electronic and steric effects, electrophilic attack is most favored at position 3 , which is activated by the phenylmethoxy group and not significantly sterically hindered.
| Position | Directing Effect of Phenylmethoxy | Directing Effect of Trifluoromethoxy | Predicted Reactivity |
|---|---|---|---|
| 3 | Ortho (Activating) | Meta (Deactivating) | Most Favored |
| 5 | Meta (Activating) | Meta (Deactivating) | Less Favored |
| 6 | Para (Activating) | Ortho (Deactivating) | Less Favored due to Steric Hindrance |
Nucleophilic Aromatic Substitution Considerations for Halogenated Derivatives
The presence of a halogen atom on the aromatic ring of this compound introduces a leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr). For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. openstax.org In this molecule, the trifluoromethoxy group at the 4-position and the benzaldehyde (B42025) group at the 1-position both act as EWGs, thereby activating the ring for nucleophilic attack.
The mechanism of SNAr typically proceeds through an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the point of attack. The presence of the trifluoromethoxy and aldehyde groups enhances the stability of this intermediate by withdrawing electron density. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. chemistrysteps.comyoutube.com
The reactivity of halogenated derivatives of this compound in SNAr reactions is expected to follow the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. youtube.com
Metalation and Lithiation Strategies for Directed ortho-Metalation and Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. scispace.com This process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.
In the context of this compound, the phenylmethoxy group can act as a directing group. The oxygen atom of the ether can coordinate to the lithium atom of the organolithium reagent, positioning the base for deprotonation at the adjacent ortho position (C3). scispace.com The trifluoromethoxy group, being a strong electron-withdrawing group, also enhances the acidity of the ortho protons, further facilitating the lithiation process. nih.gov
However, the aldehyde group is incompatible with organolithium reagents. Therefore, it must be protected before carrying out the DoM reaction. A common strategy is to convert the aldehyde into an acetal, which is stable under the basic conditions of metalation and can be easily deprotected afterward.
Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce substituents at the C3 position. This allows for the synthesis of a diverse range of derivatives of the parent molecule.
Reactivity of the Phenylmethoxy Ether Linkage
Selective Cleavage Reactions of the Benzylic Ether for Deprotection or Further Transformation
The phenylmethoxy (benzyl) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its cleavage. The cleavage of the benzylic ether in this compound would yield 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (B2392698), a valuable synthetic intermediate.
Several methods can be employed for the deprotection of benzyl (B1604629) ethers, including:
Hydrogenolysis: This is one of the most common methods and involves the use of hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and high-yielding.
Acid-catalyzed cleavage: Strong acids such as HBr or HI can cleave benzyl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion.
Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative debenzylation of certain activated benzyl ethers.
The choice of deprotection method would depend on the presence of other functional groups in the molecule to ensure selectivity.
Stability and Transformations under Various Reaction Conditions and Catalytic Systems
The phenylmethoxy ether linkage is generally stable under a variety of reaction conditions, including many basic and mildly acidic conditions, as well as some oxidizing and reducing conditions. This stability makes it a robust protecting group.
However, its stability can be influenced by the presence of catalysts. For instance, Lewis acids can promote the cleavage of benzyl ethers. The stability of the ether linkage would also need to be considered in reactions involving transition metal catalysts, as some catalytic systems can interact with and potentially cleave the ether bond. The specific reaction conditions, including the nature of the catalyst, solvent, and temperature, will ultimately determine the stability of the phenylmethoxy group.
Influence of the Trifluoromethoxy Group on Reactivity and Electronic Structure
Electron-Withdrawing Effects of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, significantly influencing the electronic properties and reactivity of the aromatic ring to which it is attached. mdpi.comnih.gov This strong inductive effect arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the methoxy (B1213986) oxygen and, consequently, from the aromatic ring. reddit.com
The electron-withdrawing nature of the trifluoromethoxy group has several important consequences for the reactivity of this compound:
Activation towards Nucleophilic Aromatic Substitution: As discussed in section 3.2.2, the -OCF3 group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to it.
Increased Acidity of Aromatic Protons: The inductive withdrawal of electron density by the -OCF3 group increases the acidity of the C-H bonds on the aromatic ring, making them more susceptible to deprotonation by strong bases, which is relevant for directed ortho-metalation strategies (section 3.2.3). nih.gov
Modulation of Aldehyde Reactivity: The electron-withdrawing effect of the para-trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon of the benzaldehyde moiety. This makes the aldehyde more reactive towards nucleophilic attack.
Stereoelectronic Control and Inductive Effects by Fluorinated Substituents
The trifluoromethyl group (-CF₃), a related fluorinated substituent, is known to be one of the most powerful electron-withdrawing groups and can enhance the electrophilic character at cationic sites in superelectrophiles. nih.gov Similarly, the trifluoromethoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgmdpi.com This heightened electrophilicity is a key factor in many of the reactions this compound undergoes.
In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine-containing substituents can stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com While the phenylmethoxy group at the ortho position introduces steric hindrance, the electronic effects of the para-trifluoromethoxy group are generally more dominant in influencing the reactivity of the aldehyde.
Table 1: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
| -OCH₃ | Weak | Strong | Activating |
| -F | Strong | Weak | Deactivating (but ortho, para directing) |
| -CF₃ | Very Strong | Negligible | Strongly Deactivating |
| -OCF₃ | Strong | Weak | Deactivating |
Cascade and Multicomponent Reactions Involving this compound as a Key Substrate
The unique electronic and steric features of this compound make it an interesting substrate for cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby reducing waste and saving time. beilstein-journals.orgacs.orgbaranlab.orgacs.org
Given the electrophilic nature of its aldehyde functional group, this compound can readily participate as the electrophilic component in a variety of MCRs. For instance, in a multicomponent reaction involving an amine, a nucleophile, and this aldehyde, the initial step would likely be the formation of an iminium ion, which then undergoes further reaction. researchgate.net The electron-withdrawing trifluoromethoxy group would facilitate the initial nucleophilic attack on the aldehyde.
One can envision the use of this compound in well-established MCRs such as the Ugi or Passerini reactions to generate complex, highly functionalized molecules. beilstein-journals.org For example, a Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide would yield a complex α-acylamino amide derivative. The specific substitution pattern of the aldehyde would be incorporated into the final product, influencing its properties.
Organocatalyzed cascade reactions, such as Michael-Michael cascades, are another area where this aldehyde could be employed. nih.gov These reactions often rely on the activation of substrates through the formation of enamines or iminium ions. nih.gov The reactivity of this compound in such sequences would be modulated by its electronic and steric properties.
Catalytic Aspects of Reactions Involving this compound
Organocatalysis in Aldehyde Transformations and Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. acs.orgnobelprize.org Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze reactions of aldehydes via the formation of chiral enamine or iminium ion intermediates. researchgate.netnih.gov This approach allows for a high degree of stereocontrol in various transformations, including aldol, Mannich, and Michael reactions.
The application of organocatalysis to this compound would enable the synthesis of chiral molecules. For example, an asymmetric Henry reaction with nitromethane, catalyzed by a chiral copper-bis(amino alcohol) complex, could produce a chiral β-nitro alcohol with high enantioselectivity. mdpi.com The electronic properties of the aldehyde would influence the reaction rate and the stereochemical outcome.
Table 2: Representative Organocatalyzed Asymmetric Reactions of Aldehydes
| Reaction | Catalyst Type | Intermediate | Product Type |
| Aldol Reaction | Chiral Amine (e.g., Proline) | Enamine | β-Hydroxy Aldehyde |
| Michael Addition | Chiral Amine (e.g., Diarylprolinol Silyl Ether) | Iminium Ion | γ-Functionalized Aldehyde |
| α-Amination | Chiral Amine | Enamine | α-Amino Aldehyde |
| Asymmetric Henry Reaction | Chiral Metal Complex | Metal-Nitronate | β-Nitro Alcohol |
Furthermore, multicatalytic cascade reactions involving an amine catalyst and another catalyst, such as an N-heterocyclic carbene (NHC), could be employed. nih.gov For instance, a one-pot Michael/Stetter reaction between salicylaldehydes and activated alkynes has been reported, and a similar strategy could be adapted for this compound to generate complex heterocyclic structures. nih.gov
Transition Metal Catalysis for Further Functionalization and Cross-Coupling Reactions
Transition metal catalysis offers a versatile platform for the further functionalization of this compound. rsc.org The aldehyde group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the ortho C-H bond. nih.govacs.org Palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been achieved using a transient directing group strategy. acs.org This approach could potentially be applied to introduce a hydroxyl group at the C3 position of the benzaldehyde ring.
Cross-coupling reactions are another powerful tool for modifying the aromatic core. researchgate.net While the aldehyde group can be sensitive to some cross-coupling conditions, one-pot reduction/cross-coupling procedures have been developed for the synthesis of substituted benzaldehydes. acs.orgrug.nl For instance, if a halogen were present on the aromatic ring, a Suzuki or Negishi coupling could be used to introduce new carbon-carbon bonds. wikipedia.org
The trifluoromethoxy group itself can be introduced onto an aromatic ring via transition-metal-mediated cross-coupling reactions, although this can be challenging. nih.gov Conversely, the presence of the trifluoromethoxy group can influence the reactivity of the molecule in other cross-coupling reactions. For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed, and similar catalytic systems could potentially be used for other transformations of fluorinated aromatic compounds. nih.gov
Theoretical and Computational Investigations of 2 Phenylmethoxy 4 Trifluoromethoxy Benzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of a molecule. Methods such as DFT, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are standard for these investigations. uaic.roresearchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For 2-(phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde, the HOMO is expected to be primarily localized on the electron-rich phenylmethoxy (benzyloxy) group and the benzene (B151609) ring to which it is attached, due to the electron-donating nature of the ether oxygen. Conversely, the LUMO is anticipated to be centered on the electron-deficient parts of the molecule: the benzaldehyde (B42025) moiety, which contains the electron-withdrawing carbonyl group, and the benzene ring substituted with the strongly electron-withdrawing trifluoromethoxy group. rsc.org This distribution identifies the likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties Note: These values are illustrative and based on typical DFT calculations for similarly substituted aromatic aldehydes.
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |
| ELUMO | -1.8 to -2.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | ELUMO - EHOMO; a larger gap indicates higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its interaction with other chemical species. walisongo.ac.iduni-muenchen.de The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient regions, with positive potential (colored blue), are prone to nucleophilic attack. nih.gov
In this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group, making it a primary site for protonation and interaction with electrophiles. nih.gov The oxygen of the phenylmethoxy ether linkage would also exhibit a negative potential. In contrast, the most positive potential would likely be found around the aldehydic hydrogen atom and the carbon atom of the carbonyl group, marking them as the principal sites for nucleophilic attack. The hydrogen atoms on the aromatic rings would also exhibit moderately positive potential. dtic.mil
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a familiar Lewis structure context of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu It is particularly useful for quantifying electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, where a higher E(2) energy value indicates a more significant interaction. wisc.edu
Table 2: Predicted Major NBO Donor-Acceptor Interactions Note: These interactions are hypothetical but representative of the expected electronic structure.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of Carbonyl | π* (C-C) of Aromatic Ring | 5 - 15 | Resonance stabilization of the carbonyl group. |
| LP (O) of Phenylmethoxy | π* (C-C) of Aromatic Ring | 10 - 25 | Resonance stabilization from the ether group. |
| π (C-C) of Aromatic Ring | π* (C=O) of Carbonyl | 2 - 8 | Conjugation between the ring and aldehyde. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT is a powerful computational method for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. rsc.orgcanterbury.ac.uknih.gov This provides critical insights into reaction feasibility, kinetics, and selectivity.
The aldehyde functional group is a versatile center for chemical transformations. A representative reaction for this compound is the nucleophilic addition to the carbonyl group, such as a Grignard reaction. A DFT study would elucidate the reaction pathway as follows:
Reactant Complex Formation: The nucleophile (e.g., CH₃⁻ from CH₃MgBr) approaches the carbonyl carbon, forming an initial reactant complex.
Transition State (TS): The system proceeds through a transition state where the new C-C bond is partially formed, and the C=O double bond is partially broken. The geometry around the carbonyl carbon changes from trigonal planar towards tetrahedral.
Intermediate Product: A stable tetrahedral intermediate (alkoxide) is formed after overcoming the transition state energy barrier.
Product Formation: Subsequent workup with a proton source (e.g., H₃O⁺) leads to the protonation of the alkoxide oxygen, yielding the final secondary alcohol product.
DFT calculations would precisely map the potential energy surface connecting these species, identifying the minimum energy path for the reaction.
A crucial outcome of DFT studies on reaction mechanisms is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. The transition state represents the peak of this barrier on the reaction coordinate. nih.gov The activation energy is the primary determinant of the reaction rate constant (k), as described by the Arrhenius or Eyring equations.
For the nucleophilic addition to the aldehyde, the formation of the C-C bond via the first transition state is typically the rate-limiting step. researchgate.net The presence of the electron-withdrawing trifluoromethoxy group at the para position would increase the electrophilicity of the carbonyl carbon, likely lowering the activation energy for nucleophilic attack compared to an unsubstituted benzaldehyde. Conversely, the bulky phenylmethoxy group at the ortho position might introduce steric hindrance, potentially raising the activation energy. DFT calculations can precisely quantify these competing electronic and steric effects.
Table 3: Predicted Energetics for a Representative Nucleophilic Addition Reaction Note: The energy values are illustrative examples for a reaction like the addition of CH₃⁻ and are given in kcal/mol relative to the reactants.
| Species | Predicted Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (aldehyde + nucleophile). |
| Transition State (TS) | +10 to +20 | The energy maximum on the reaction path; determines the activation energy (Ea). |
| Tetrahedral Intermediate | -15 to -25 | The stable intermediate formed after the nucleophilic attack. |
| Final Product (after workup) | -25 to -40 | The final, thermodynamically stable alcohol product. |
Conformational Analysis and Intramolecular Interactions
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the conformational landscape is primarily defined by the rotational freedom around the C-O bonds of the phenylmethoxy and trifluoromethoxy groups, as well as the C-C bond connecting the aldehyde group to the aromatic ring.
The rotation around the aryl-O bonds of the phenylmethoxy and trifluoromethoxy substituents, and the C-C bond of the aldehyde group, leads to various rotational isomers (rotamers). Computational methods, particularly density functional theory (DFT), are well-suited to explore these conformational possibilities.
A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of interest. For the phenylmethoxy group, the key dihedral angle is C(aromatic)-C-O-C(benzyl), while for the trifluoromethoxy group, it is C(aromatic)-O-C-F. The rotation of the aldehyde group relative to the benzene ring is also critical. These calculations would reveal the low-energy conformers and the transition states connecting them, thereby determining the torsional barriers.
For analogous alkoxy-substituted benzaldehydes, it has been shown that the planarity of the molecule is often favored to maximize conjugation, but steric hindrance can lead to non-planar arrangements. psu.edu The interplay between the bulky phenylmethoxy group at the ortho position and the aldehyde group would likely result in a significant rotational barrier, influencing the preferred orientation of the aldehyde. Similarly, the trifluoromethoxy group's rotation will be influenced by electronic effects and potential weak interactions with neighboring groups.
Hypothetical Torsional Barriers for this compound
| Rotational Bond | Dihedral Angle(s) | Calculated Barrier (kcal/mol) | Method/Basis Set |
|---|---|---|---|
| Ar-CHO | C2-C1-C(H)=O | 5.0 - 8.0 | B3LYP/6-311+G(d,p) |
| Ar-O(PM) | C1-C2-O-CH2 | 3.0 - 6.0 | B3LYP/6-311+G(d,p) |
| O-CH2(PM) | C2-O-CH2-C(Ph) | 2.5 - 4.5 | B3LYP/6-311+G(d,p) |
| Ar-O(TFM) | C3-C4-O-CF3 | 1.0 - 2.5 | B3LYP/6-311+G(d,p) |
Note: This table contains hypothetical data for illustrative purposes.
Non-covalent interactions (NCIs) play a crucial role in determining the conformational preferences and stability of molecules. In this compound, several intramolecular NCIs are anticipated. These can be investigated using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.
Possible significant intramolecular interactions include:
C-H...O Hydrogen Bonds: A likely interaction exists between the aldehyde hydrogen and the oxygen of the ortho-phenylmethoxy group. This type of interaction is known to stabilize planar conformations in related molecules. rsc.org
F...O Interactions: The fluorine atoms of the trifluoromethoxy group could engage in electrostatic interactions with the oxygen atoms of the aldehyde or phenylmethoxy groups. The nature of these interactions, whether attractive or repulsive, would depend on the specific geometry. Studies on fluorinated aromatic compounds have highlighted the complex nature of fluorine's non-covalent interactions. rsc.orgresearchgate.net
These interactions collectively dictate the most stable three-dimensional structure of the molecule, which in turn affects its crystal packing and reactivity.
Hypothetical Intramolecular Non-Covalent Interactions in the Most Stable Conformer
| Interaction Type | Atom Pair | Distance (Å) | Bond Critical Point (BCP) ρ(r) |
|---|---|---|---|
| C-H...O | C(H)O...O(PM) | 2.3 - 2.6 | 0.015 - 0.025 |
| C-H...π | C-H(benzyl)...π(Ar) | 2.7 - 3.0 | 0.010 - 0.020 |
| F...O | C-F...O=C | 2.9 - 3.2 | 0.005 - 0.010 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations to Understand Solvent Effects and Dynamic Behavior in Reaction Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. rsc.orgnih.gov An MD simulation of this compound in various solvents (e.g., water, methanol, chloroform) would provide insights into how the solvent affects its conformational flexibility and intermolecular interactions.
The simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds. Analysis of the resulting trajectory would reveal:
Solvent Shell Structure: How solvent molecules arrange around the solute, particularly around the polar aldehyde and ether groups, and the hydrophobic aromatic rings.
Conformational Dynamics: The frequency of transitions between different rotamers and how this is influenced by the solvent polarity. Polar solvents might stabilize more polar conformers. acs.org
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and protic solvents.
This information is crucial for understanding reaction mechanisms in solution, as the solvent can significantly influence the stability of reactants, transition states, and products.
Computational Prediction of Spectroscopic Properties for Mechanistic Insights (e.g., NMR chemical shifts, IR vibrational frequencies for transient species)
Computational spectroscopy is an invaluable tool for characterizing molecular structures and for identifying transient species in reaction mechanisms.
NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.netresearchgate.net By calculating the NMR shielding tensors for the optimized geometry of the most stable conformer, one can obtain theoretical chemical shifts. These can be compared with experimental data to confirm the structure. Furthermore, calculating the NMR spectra for different conformers can help in understanding the experimentally observed spectrum, which is often a population-weighted average.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde H | 9.8 - 10.2 | - |
| Aldehyde C | - | 190 - 195 |
| Aromatic C-O(PM) | - | 155 - 160 |
| Aromatic C-O(TFM) | - | 145 - 150 |
| Methylene (B1212753) C(PM) | - | 70 - 75 |
| Methylene H(PM) | 5.0 - 5.3 | - |
Note: This table contains hypothetical data for illustrative purposes.
IR Vibrational Frequencies: Calculating the vibrational frequencies through a frequency analysis in DFT provides a theoretical IR spectrum. pressbooks.pubdocbrown.info This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ether linkages, and the C-F stretches of the trifluoromethoxy group. For mechanistic studies, the IR spectra of proposed intermediates and transition states can be calculated. These theoretical spectra can then be compared with experimental time-resolved IR spectroscopy data to identify transient species and elucidate reaction pathways.
Hypothetical Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |
| C-F Stretch (Trifluoromethoxy) | 1250 - 1290 | Very Strong |
| Asymmetric C-O-C Stretch (Phenylmethoxy) | 1220 - 1260 | Strong |
| Symmetric C-O-C Stretch (Phenylmethoxy) | 1020 - 1060 | Medium |
Note: This table contains hypothetical data for illustrative purposes.
Strategic Applications of 2 Phenylmethoxy 4 Trifluoromethoxy Benzaldehyde in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Heterocyclic Compounds
Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and materials. 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde provides a valuable scaffold for constructing a variety of heterocyclic systems due to the versatile reactivity of its aldehyde functional group.
The aldehyde functionality is a cornerstone for building nitrogen-containing heterocycles. Various condensation reactions with amines, amides, and other nitrogenous reagents can be employed to construct these ring systems. For instance, benzyloxy benzaldehyde (B42025) derivatives are known to participate in one-pot, multi-component reactions to form complex fused heterocyclic systems like pyrimido[4,5-b]quinolines. nih.gov
One of the classic methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While this compound itself is not an ortho-amino benzaldehyde, it can be readily converted into derivatives that are suitable for such cyclizations. For example, it can undergo condensation reactions that ultimately lead to quinoline or quinazoline (B50416) structures. beilstein-journals.orgbeilstein-journals.org The presence of the trifluoromethoxy group on the resulting quinoline scaffold is highly desirable for tuning the electronic and pharmacological properties of the final product.
| Heterocycle | Potential Synthetic Route | Key Features |
| Quinolines | Friedländer Annulation, Doebner-von Miller reaction | Core structure in many pharmaceuticals. The -OCF3 group can enhance biological activity. |
| Pyridines | Hantzsch Pyridine (B92270) Synthesis, Kröhnke Pyridine Synthesis | Pervasive in medicinal chemistry. The aldehyde can be used to build the pyridine ring with appropriate reagents. |
| Indoles | Fischer, Bischler-Möhlau, or Larock indole (B1671886) synthesis | Privileged scaffold in drug discovery. The aldehyde can be a precursor to a side chain or part of the ring formation. |
Benzofurans are significant heterocyclic motifs found in numerous natural products and pharmacologically active compounds. researchgate.net The synthesis of benzofurans often involves the cyclization of ortho-hydroxy substituted aromatic compounds. The benzyloxy group in this compound acts as a protecting group for a hydroxyl functionality. Deprotection via catalytic hydrogenation reveals the corresponding salicylaldehyde (B1680747) derivative, 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (B2392698), which is a prime precursor for benzofuran (B130515) synthesis.
Common synthetic strategies that could employ this precursor include:
Reaction with Alkynes: Palladium and copper-catalyzed Sonogashira coupling with terminal alkynes followed by intramolecular cyclization is a powerful method for constructing 2-substituted benzofurans. nih.gov
Intramolecular Cyclization: Reaction with chloroacetone (B47974) or other α-halo ketones can lead to the formation of the furan (B31954) ring fused to the benzene (B151609) core. researchgate.net
These methods allow for the introduction of the trifluoromethoxy-substituted benzofuran core into more complex structures, making it a valuable intermediate in synthetic campaigns. jocpr.comorganic-chemistry.org
| Heterocycle | Potential Synthetic Route | Key Intermediate |
| Benzofurans | Intramolecular cyclization of an O-alkenylphenol | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde |
| Chromenes | Reaction with α,β-unsaturated carbonyl compounds | 2-hydroxy-4-(trifluoromethoxy)benzaldehyde |
| Flavonoids | Allan-Robinson reaction, Auwers synthesis | Chalcone derived from 2-hydroxy-4-(trifluoromethoxy)benzaldehyde |
The aldehyde group is also a key reactant in the synthesis of sulfur-containing heterocycles such as benzothiazoles and thiophenes. For instance, the reaction of an ortho-aminothiophenol with an aldehyde is a direct route to 2-substituted benzothiazoles. By first introducing an amino group ortho to the aldehyde (or by starting with a suitable precursor), this compound can be used to synthesize benzothiazoles bearing the trifluoromethoxy substituent.
Similarly, the Gewald reaction, a multi-component reaction involving an aldehyde, an α-cyano ester, and elemental sulfur, can be used to prepare substituted 2-aminothiophenes. The reactivity of the aldehyde in this compound makes it a suitable candidate for this transformation, leading to thiophenes that could serve as building blocks for materials science or medicinal chemistry.
Role as a Precursor in the Synthesis of Complex Natural Product Analogs and Derivatives
Natural products provide the inspiration for a significant portion of new pharmaceuticals. However, their total synthesis can be complex, and their inherent properties are not always optimal for therapeutic use. The synthesis of natural product analogs, which retain the core pharmacophore but have modified peripheral groups, is a common strategy to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov
This compound is an ideal starting material for creating such analogs. The trifluoromethoxy group can be incorporated to replace a methoxy (B1213986) or hydroxyl group found in a natural product. This substitution can lead to analogs with enhanced lipophilicity, improved metabolic stability against O-dealkylation, and altered electronic properties that may result in stronger binding to biological targets. beilstein-journals.org
Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds and Chemical Probes
The incorporation of fluorine and fluorine-containing functional groups is a well-established strategy in modern drug design. The trifluoromethoxy group is particularly valued for its ability to modulate a molecule's physicochemical properties. nbinno.com It is often considered a "super-methoxy" group due to its similar size but profoundly different electronic character and metabolic profile.
As an intermediate, this compound allows for the introduction of the trifluoromethoxy-substituted phenyl ring into larger, more complex pharmaceutical scaffolds. nbinno.com The aldehyde can be converted into a variety of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation), providing numerous pathways for elaboration into final drug candidates, including anti-cancer and anti-inflammatory agents. nbinno.com
| Property | Contribution of the Trifluoromethoxy (-OCF3) Group |
| Metabolic Stability | Blocks aromatic hydroxylation and O-dealkylation, common metabolic pathways, thus increasing the half-life of a drug. |
| Lipophilicity | Significantly increases lipophilicity (Hansch parameter π ≈ 1.04), which can enhance membrane permeability and oral bioavailability. beilstein-journals.org |
| Binding Affinity | The strong electron-withdrawing nature can alter the pKa of nearby functional groups and modify hydrogen bonding capabilities, potentially leading to stronger interactions with target proteins. beilstein-journals.org |
| Conformation | Can influence the preferred conformation of a molecule due to steric and electronic effects, which can be crucial for biological activity. |
Contribution to the Synthesis of Agrochemicals and Related Biologically Relevant Molecules
The principles that make the trifluoromethoxy group attractive for pharmaceuticals also apply to the design of modern agrochemicals like pesticides and herbicides. nbinno.com Enhanced stability in the environment and improved penetration into the target organism are critical for efficacy. nbinno.com Trifluoromethylated and trifluoromethoxylated aromatic compounds are important intermediates in the synthesis of new agricultural chemicals. google.com
This compound serves as a key building block for creating novel agrochemical candidates. Its aldehyde group can be used in condensation reactions to build the core structures of herbicides or fungicides, while the trifluoromethoxy group imparts the desirable properties of stability and potency.
Applications in Polymer and Materials Chemistry as a Functional Monomer or Cross-Linking Agent
There is limited specific research published on the direct application of this compound as a functional monomer or cross-linking agent in polymer and materials chemistry. However, the inherent functionalities of the molecule suggest its potential utility in these areas. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with appropriate co-monomers, to introduce the phenylmethoxy and trifluoromethoxy moieties into a polymer backbone.
The presence of the trifluoromethoxy group is of particular interest in materials science. This group is known to impart unique properties to materials, including high thermal stability, chemical resistance, and low dielectric constants. The incorporation of this compound into polymer structures could therefore be a strategy for developing advanced materials with tailored properties for applications in electronics, aerospace, and specialty coatings.
As a cross-linking agent, the aldehyde functionality could be utilized to form covalent bonds between polymer chains, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the material. The bulky phenylmethoxy group could also influence the morphology and free volume of the resulting polymer network.
While direct experimental evidence is scarce, the potential applications of this compound in polymer and materials chemistry can be extrapolated from the known reactivity of benzaldehydes and the desirable properties conferred by the trifluoromethoxy group. Further research is warranted to explore these possibilities and to synthesize and characterize novel polymers and materials derived from this compound.
Derivatization for Enhanced Reactivity or Specific Synthetic Transformations in Multistep Sequences
The synthetic utility of this compound can be significantly expanded through derivatization of its functional groups. The aldehyde moiety is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other functional groups to suit the needs of a particular multistep synthesis.
Potential Derivatization Reactions:
| Functional Group Transformation | Reagents and Conditions | Potential Application in Multistep Synthesis |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Introduction of a carboxylic acid group for subsequent amide or ester formation. |
| Reduction to Alcohol | Reducing agents (e.g., NaBH4, LiAlH4) | Formation of a benzyl (B1604629) alcohol for etherification or as a directing group. |
| Reductive Amination | Amines in the presence of a reducing agent (e.g., NaBH(OAc)3) | Synthesis of substituted benzylamines, which are important pharmacophores. |
| Wittig Reaction | Phosphonium ylides | Carbon-carbon bond formation to generate alkenes with controlled stereochemistry. |
| Grignard/Organolithium Addition | Grignard or organolithium reagents | Formation of secondary alcohols and introduction of new carbon skeletons. |
The phenylmethoxy and trifluoromethoxy groups are generally stable under many reaction conditions, making them compatible with a variety of synthetic transformations on the aldehyde group. However, the benzyloxy group can be cleaved under specific hydrogenolysis conditions, offering a potential deprotection strategy if the phenolic hydroxyl group is required at a later stage of the synthesis. The trifluoromethoxy group is highly stable and serves to modify the electronic properties and lipophilicity of the molecule and its derivatives. nih.gov
These derivatization strategies allow for the strategic incorporation of the 2-(phenylmethoxy)-4-(trifluoromethoxy)phenyl moiety into more complex target molecules, such as pharmaceuticals, agrochemicals, and functional materials, where the unique combination of substituents can impart desired biological or physical properties.
Implementation in Flow Chemistry and Continuous Processing for Efficient Synthesis of Target Molecules
While specific examples of the use of this compound in flow chemistry are not widely reported, the principles of continuous processing offer significant potential advantages for its synthesis and subsequent transformations. Flow chemistry, with its enhanced heat and mass transfer, precise control over reaction parameters, and potential for automation, is well-suited for the synthesis of complex and highly functionalized molecules.
The synthesis of substituted benzaldehydes and compounds containing trifluoromethoxy groups often involves reactions that can benefit from the controlled environment of a flow reactor. For instance, reactions involving hazardous reagents or unstable intermediates can be performed more safely on a small scale within a continuous flow system.
Potential Advantages of Flow Chemistry for Syntheses Involving this compound:
| Potential Application | Advantages of Flow Chemistry |
| Synthesis of the Aldehyde | Improved control over reaction temperature and time, potentially leading to higher yields and purities. Safer handling of reagents. |
| Derivatization Reactions | Rapid screening and optimization of reaction conditions. Seamless integration of multiple synthetic steps into a continuous sequence. |
| Scale-up | Straightforward scalability by running the flow reactor for longer periods, avoiding the challenges of batch scale-up. |
The implementation of flow chemistry could enable a more efficient and sustainable production of this compound and its derivatives. The ability to telescope multiple reaction steps without intermediate purification can significantly reduce waste and processing time. As the demand for complex molecules with specific functionalities grows, the application of continuous processing technologies in their synthesis is expected to become increasingly important.
Advanced Analytical Methodologies for the Investigation of 2 Phenylmethoxy 4 Trifluoromethoxy Benzaldehyde and Its Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment in Complex Synthetic Sequences
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to unambiguously assign every proton and carbon atom in the structure of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde and to probe its dynamic behavior.
The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides the initial information on the types and number of protons. Key expected signals include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.8-10.5 ppm), a singlet for the benzylic methylene (B1212753) protons (CH₂) around δ 5.2 ppm, and a series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both the benzaldehyde (B42025) and the phenylmethoxy rings. The ¹³C NMR spectrum reveals all unique carbon environments, including the characteristic aldehyde carbonyl carbon (C=O) near δ 190 ppm, the benzylic carbon (CH₂) around δ 70-75 ppm, and the carbon of the trifluoromethoxy group (-OCF₃), which appears as a quartet due to coupling with the fluorine atoms.
2D NMR: To assemble the complete molecular puzzle, 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning adjacent protons within the substituted benzaldehyde ring and the monosubstituted phenyl ring of the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. For instance, the signal for the benzylic CH₂ protons would show a cross-peak to the signal for the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for connecting the different fragments of the molecule. Key correlations would include the aldehyde proton showing a cross-peak to the C1, C2, and C6 carbons of the benzaldehyde ring, and the benzylic CH₂ protons correlating to the C2 carbon of the benzaldehyde ring and the C1' carbon of the phenyl ring, thus confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A significant NOE correlation would be expected between the benzylic CH₂ protons and the H-3 proton on the benzaldehyde ring, confirming their spatial proximity.
The following tables summarize the predicted NMR assignments for this compound based on data from structurally similar compounds like 2-(benzyloxy)-3-methoxybenzaldehyde (B189297) and various trifluoromethyl-substituted aromatics. ugm.ac.id
| Proton | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| CHO | 10.3 | s | Aldehyde proton |
| H-6 | 7.8 | d | Coupled to H-5 |
| H-2', H-6' | 7.5 | m | Protons on benzyl ring |
| H-3', H-4', H-5' | 7.4 | m | Protons on benzyl ring |
| H-5 | 7.2 | dd | Coupled to H-6 and H-3 |
| H-3 | 7.1 | d | Coupled to H-5 |
| -OCH₂- | 5.2 | s | Benzylic protons |
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| CHO | 190.5 | Aldehyde carbonyl |
| C-2 | 162.0 | Aromatic C-O |
| C-4 | 155.0 (q) | Aromatic C-OCF₃ |
| C-1' | 136.0 | Quaternary benzyl carbon |
| C-6 | 131.0 | Aromatic CH |
| C-2', C-4', C-6' | 129.0 | Aromatic CH |
| C-3', C-5' | 128.5 | Aromatic CH |
| C-1 | 125.0 | Quaternary aromatic |
| OCF₃ | 120.0 (q) | Trifluoromethoxy carbon |
| C-5 | 115.0 | Aromatic CH |
| C-3 | 110.0 | Aromatic CH |
| -OCH₂- | 72.0 | Benzylic carbon |
The structure of this compound features several single bonds, such as the C-O bonds of the ether linkages and the C-C bond connecting the aldehyde group to the aromatic ring, around which rotation can occur. If this rotation is slow on the NMR timescale, distinct signals for different conformations (rotational isomers or conformers) may be observed. beilstein-journals.org
Dynamic NMR, which involves recording spectra at various temperatures, is the ideal technique to study such phenomena. By cooling a sample, the interconversion between conformers can be slowed, leading to the broadening and eventual splitting of averaged signals into separate signals for each conformer. Conversely, heating the sample increases the rate of interconversion, causing these separate signals to coalesce into a single, sharp, averaged signal. The temperature at which this coalescence occurs (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the rotational process. This provides valuable information about the molecule's conformational flexibility and the steric and electronic interactions that govern its shape in solution. beilstein-journals.org
¹⁹F NMR is an exceptionally sensitive and informative technique for any synthetic sequence involving fluorinated compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals and a wide chemical shift range that minimizes signal overlap.
For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is highly sensitive to its electronic environment. For an aryl trifluoromethoxy group, this signal typically appears in the range of δ -58 to -60 ppm (relative to CFCl₃). colorado.edu
This technique is particularly valuable for monitoring reaction progress. For instance, in a synthesis where the trifluoromethoxy group is introduced, the disappearance of the ¹⁹F signal of the fluorinating agent and the clean appearance of the product's singlet at its characteristic chemical shift provides a direct and quantitative measure of the reaction's conversion and efficiency.
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Impurity Profiling in Synthetic Mixtures
Mass spectrometry is indispensable for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. It is a critical tool for confirming the outcome of a reaction, identifying intermediates, and profiling impurities.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the determination of a molecule's elemental formula, distinguishing it from other molecules that may have the same nominal mass.
For this compound, the molecular formula is C₁₅H₁₁F₃O₃. HRMS would be used to confirm the formation of the product by comparing the experimentally measured exact mass of its molecular ion with the theoretically calculated mass. This serves as definitive proof of the product's elemental composition.
Calculated Exact Mass for [C₁₅H₁₁F₃O₃]⁺: 296.0655
An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) of this calculated value confirms the identity of the target compound. This technique is equally crucial for identifying and confirming the structures of key synthetic intermediates and any potential byproducts.
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 296) would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The resulting fragmentation pattern acts as a molecular fingerprint. Based on the known fragmentation behavior of aromatic aldehydes and benzyl ethers, several key fragmentation pathways are expected: docbrown.inforesearchgate.net
Cleavage of the benzylic C-O bond: This is often a dominant fragmentation pathway for benzyloxy compounds, leading to the formation of the very stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of the formyl radical: Cleavage of the C-C bond adjacent to the carbonyl group results in the loss of a ·CHO radical (29 Da), producing an ion at m/z 267.
Loss of a hydrogen radical: Loss of the aldehydic hydrogen atom (1 Da) can form a stable acylium ion at m/z 295.
Analysis of these fragment ions allows for the piece-by-piece confirmation of the molecule's structure, verifying the presence of the benzyl ether, the aldehyde functional group, and the substituted aromatic core.
| m/z | Proposed Fragment Ion | Associated Neutral Loss |
|---|---|---|
| 295 | [M-H]⁺ | H· |
| 267 | [M-CHO]⁺ | ·CHO |
| 205 | [M-C₇H₇]⁺ | ·C₇H₇ (benzyl radical) |
| 91 | [C₇H₇]⁺ | ·C₈H₄F₃O₃ radical |
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Reaction Completion During Synthesis
Infrared (IR) spectroscopy is an indispensable tool for monitoring the synthesis of this compound. By tracking the characteristic vibrational frequencies of its functional groups, one can follow the progress of a reaction and confirm the formation of the final product. The IR spectrum of an aromatic aldehyde is distinguished by several key absorption bands. docbrown.info
During the synthesis, for instance in a reaction transforming a precursor into the final aldehyde, IR spectroscopy can be used to monitor the disappearance of reactant-specific peaks and the emergence of the aldehyde's characteristic signals. The most prominent of these is the strong C=O stretching vibration of the carbonyl group, which for an aromatic aldehyde conjugated to a benzene (B151609) ring, typically appears around 1700-1705 cm⁻¹. pressbooks.pub Additionally, the aldehyde C-H bond exhibits two distinct, though weaker, stretching absorptions between 2650 and 2880 cm⁻¹. docbrown.infopressbooks.pub The presence of these peaks is a clear indicator of the aldehyde functional group.
Other significant peaks for this compound would include C-H stretching vibrations from the benzene rings (around 3000-3080 cm⁻¹), C-O stretching from the ether linkage, and strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group. docbrown.infonist.gov By comparing the spectra taken at different reaction times, a chemist can determine when the reaction has gone to completion, signaled by the stabilization of the product peaks and the complete disappearance of the limiting reactant's key signals. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3080 | Medium |
| Aldehyde C-H | Stretching | 2650 - 2880 | Weak (two bands) |
| Carbonyl (C=O) | Stretching | ~1700 | Strong |
| Aromatic C=C | Stretching | 1440 - 1625 | Medium-Weak |
| Ether (C-O) | Stretching | ~1209 | Strong |
| Trifluoromethoxy (C-F) | Stretching | 1100 - 1200 | Very Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Mechanistic Studies of Aromatic Transformations
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the kinetics and mechanisms of reactions involving aromatic compounds like this compound. The molecule possesses chromophores—the benzaldehyde and phenylmethoxy groups—that absorb light in the UV region. This absorption is due to electronic transitions, primarily π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group.
By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product over time, the rate of the reaction can be determined. For example, in an oxidation reaction of the aldehyde, the disappearance of the characteristic absorbance of the benzaldehyde derivative can be tracked to calculate the reaction rate. researchgate.net Kinetic data obtained under different conditions (e.g., varying reactant concentrations or temperature) can provide valuable information about the reaction order, rate constant, and activation energy, which are crucial for elucidating the reaction mechanism. researchgate.net The UV spectrum of the benzoyl peroxy radical, an intermediate in the atmospheric chemistry of benzaldehyde, has a maximum absorption at 245 nm, demonstrating the utility of UV-Vis in identifying reactive intermediates. rsc.org
| Application | Principle | Information Gained |
|---|---|---|
| Reaction Kinetics | Monitoring absorbance change of a reactant or product over time (Beer-Lambert Law). | Reaction rate, rate constant, reaction order. |
| Mechanistic Studies | Analyzing kinetic data under various conditions; detecting transient intermediates. | Activation energy, reaction pathway, identification of intermediates. rsc.org |
| Quantitative Analysis | Creating a calibration curve of absorbance vs. known concentrations. | Concentration of the compound in a sample. |
X-ray Crystallography for Definitive Solid-State Structural Characterization of Products or Key Intermediates
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, or any crystalline products or key intermediates derived from it, this technique provides unequivocal proof of structure. It yields exact bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.gov
The analysis of multi-substituted benzaldehyde derivatives by X-ray crystallography reveals how various intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking, influence the crystal packing. nih.govrsc.org While a crystal structure for this compound is not publicly available, data from the closely related compound 4-(Benzyloxy)benzaldehyde illustrates the type of information that can be obtained. nih.govresearchgate.net For this analog, the crystal system is orthorhombic, and the two aromatic rings are nearly coplanar, with a dihedral angle of 5.23 (9)°. nih.govresearchgate.net Such data is invaluable for understanding solid-state properties and for computational modeling studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions (Å) | a = 11.4772, b = 12.9996, c = 7.2032 |
| Dihedral Angle (Aromatic Rings) | 5.23 (9)° |
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress Monitoring in Synthetic Development
Chromatographic methods are central to the synthetic development of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.net
The components of a sample mixture are separated based on their differential partitioning between the two phases. The target compound would be identified by its characteristic retention time. researchgate.net Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentration, allowing the concentration of the analyte in an unknown sample to be accurately determined. epa.gov UV detection is commonly used for aromatic aldehydes, with the detection wavelength set to an absorption maximum (e.g., ~254 nm) to ensure high sensitivity. researchgate.net
While HPLC is ideal for the main product, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is exceptionally useful for identifying and quantifying volatile components in a reaction mixture. This could include unreacted starting materials, low-boiling-point byproducts, or residual solvents.
In GC-MS, the sample is vaporized and separated in a GC column based on volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. morressier.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound by comparison to spectral libraries. This makes GC-MS a powerful tool for troubleshooting synthetic procedures and ensuring the complete removal of potentially problematic volatile impurities during purification.
In-situ and Operando Spectroscopy (e.g., ReactIR, NMR, Raman) for Real-Time Reaction Monitoring and Mechanistic Insights
In-situ and operando spectroscopy techniques offer a window into chemical reactions as they happen, providing real-time data without the need for sampling. This approach is invaluable for gaining deep mechanistic insights and for optimizing reaction conditions. rsc.org
ReactIR, which is based on in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy, is particularly well-suited for monitoring reactions involving aldehydes. An ATR probe inserted directly into the reaction vessel can track the concentration of key species in real-time. For example, in a Grignard reaction involving an aldehyde, ReactIR can monitor the consumption of the aldehyde's carbonyl peak (~1700 cm⁻¹) and the formation of the alcohol product, providing precise data on reaction initiation, rate, and completion. mt.commt.comhzdr.de
Similarly, operando Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow a reaction's progress directly within an NMR tube or a flow cell. ru.nlscispace.com This allows for the direct observation and quantification of reactants, intermediates, and products, offering unparalleled detail about the reaction pathway. researchgate.net These advanced techniques eliminate the uncertainties associated with offline sampling and provide a more complete picture of the reaction dynamics.
| Technique | Principle | Application Example | Key Advantage |
|---|---|---|---|
| ReactIR (In-situ FTIR) | Measures vibrational spectra of reacting species in real-time via an ATR probe. hzdr.de | Monitoring the disappearance of the aldehyde C=O peak in a Grignard or reduction reaction. mt.com | Provides real-time kinetic data and endpoint determination. |
| Operando NMR | Acquires NMR spectra of the reaction mixture as the reaction proceeds. ru.nl | Identifying and quantifying transient intermediates and products in complex reaction mixtures. researchgate.net | Offers detailed structural information on all species present in solution. |
| Operando Raman | Measures Raman scattering from the reaction mixture. | Monitoring reactions in aqueous media or with symmetric bonds not easily visible in IR. | Complementary to IR; less interference from water. |
Research on this compound Remains an Uncharted Area of Chemical Exploration
Despite the growing interest in fluorinated organic molecules and substituted benzaldehydes in various fields of chemistry, a comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to the chemical compound this compound. This particular molecular structure, featuring a benzyloxy group at the second position and a trifluoromethoxy group at the fourth position of the benzaldehyde ring, appears to be a novel or as-yet-unexplored entity in publicly accessible chemical databases and research publications.
Consequently, a detailed analysis of its key research findings, methodological advancements in its synthesis, and specific reactivity is not possible at this time. The scientific community has not yet published studies that would allow for a thorough discussion of the challenges and unexplored avenues related to this compound. Similarly, prospective research directions, including the development of novel synthetic methodologies, catalytic applications, and its potential use in broader synthetic chemistry, remain speculative in the absence of foundational research.
While general synthetic strategies for related substituted benzaldehydes are well-documented, no specific procedures for the preparation of this compound have been reported. A plausible synthetic route could involve the benzylation of a 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (B2392698) precursor. However, literature detailing the synthesis and subsequent reactions of this specific precursor is also scarce.
The lack of dedicated research on this compound means there are no established findings to summarize, no specific methodological hurdles to identify, and no defined future research to outline. The potential for this compound to foster interdisciplinary collaborations and its impact on related fields of chemical science are, therefore, entirely hypothetical.
Further investigation into this specific molecule would be required to generate the data necessary to address the key aspects of its chemical nature and potential applications. Until such research is conducted and published, a detailed and scientifically accurate article on this compound cannot be constructed.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-(phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde?
- Methodological Answer :
- Route A : Lithiation of substituted iodobenzene derivatives (e.g., 4-trifluoromethoxyiodobenzene) with n-BuLi at −78 °C, followed by quenching with DMF, yields aldehydes with ~57–72% efficiency .
- Route B : Pd-mediated Heck coupling of trifluoromethoxy-substituted aryl halides with styrene, followed by oxidative cleavage of intermediates, provides access to aldehydes .
- Route C : Condensation reactions under basic conditions (e.g., potassium carbonate in ethanol) with nucleophiles like hydroxycoumarin, forming complex heterocycles .
- Key Considerations : Optimize temperature and solvent polarity to enhance regioselectivity for the trifluoromethoxy group.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving steric effects from the phenylmethoxy group .
- NMR/IR spectroscopy : Compare chemical shifts (e.g., aldehyde proton at δ ~9.9–10.1 ppm) and carbonyl stretching frequencies (~1700 cm⁻¹) with NIST reference data .
- Mass spectrometry : Confirm molecular weight (C₁₅H₁₁F₃O₃) and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved?
- Methodological Answer :
- Step 1 : Cross-validate X-ray data (SHELXL refinement) with DFT-calculated bond lengths/angles to address discrepancies in torsional angles caused by bulky substituents .
- Step 2 : Re-examine NMR assignments using 2D experiments (e.g., HSQC, HMBC) to distinguish overlapping signals from trifluoromethoxy and phenylmethoxy groups .
- Step 3 : Reconcile IR data with computational vibrational analysis (e.g., Gaussian software) to confirm electronic effects of fluorine atoms .
Q. What strategies optimize reaction yields in nucleophilic aromatic substitution (NAS) with this aldehyde?
- Methodological Answer :
- Electronic Tuning : The electron-withdrawing trifluoromethoxy group enhances NAS reactivity at the para position. Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Steric Mitigation : Introduce directing groups (e.g., methoxy) to reduce steric hindrance from the phenylmethoxy substituent .
- Catalysis : Employ Pd(0)/Cu(I) catalysts for cross-coupling reactions, achieving yields >70% under inert conditions .
Q. How do substituent electronic effects influence biological activity in derivatives?
- Methodological Answer :
- Case Study : In antitubercular nitroimidazoles, the trifluoromethoxy group enhances membrane permeability and metabolic stability compared to methoxy analogs. SAR studies show a 10-fold increase in MIC values with trifluoromethoxy substitution .
- Design Principle : Replace fluorine with bulkier groups (e.g., morpholine) to modulate logP and target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
